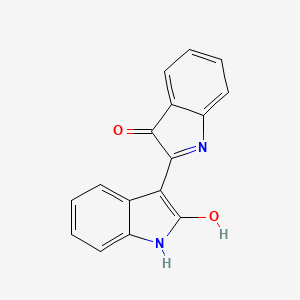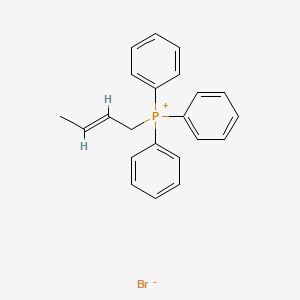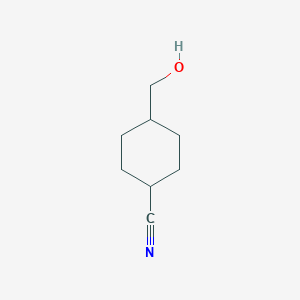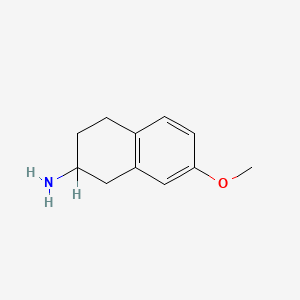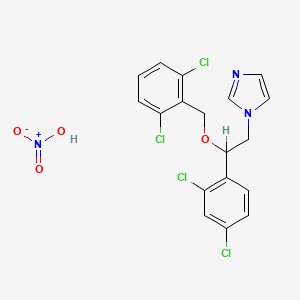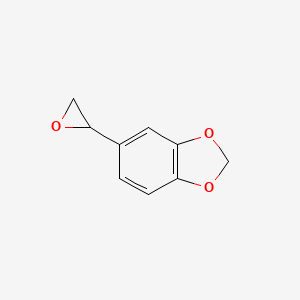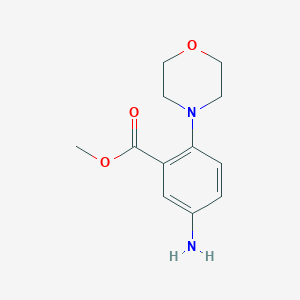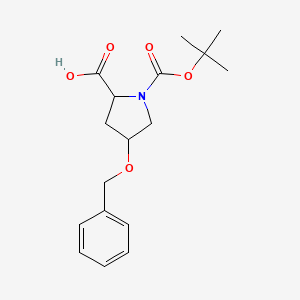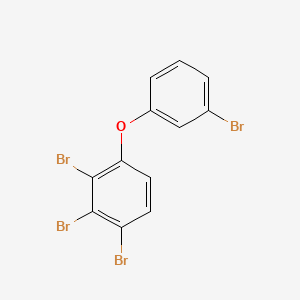
2,3,3',4-Tetrabromodiphenyl ether
Overview
Description
2,3,3’,4-Tetrabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H6Br4O. It is one of the many congeners of PBDEs, which are widely used as flame retardants in various industrial applications. These compounds are known for their persistence in the environment and potential to bioaccumulate in living organisms .
Mechanism of Action
- PBDE 55 primarily targets the retina and related visual systems. Our studies have shown that it can disrupt retina morphologies and gene expressions in zebrafish larvae . Specifically, it affects the expression of opsins (cone and rod photoreceptor proteins) and rhodopsin, which are crucial for color vision and light perception.
Target of Action
Biochemical Analysis
Biochemical Properties
PBDE 55 can interact with various biomolecules, leading to biochemical reactions. For instance, it has been found to modulate the intracellular miRNA profile, small extracellular vesicles (sEVs) biogenesis, and their miRNA cargo in THP-1 macrophages . This modulation can affect biological pathways regulating the expression of estrogen-mediated signaling and immune responses .
Cellular Effects
PBDE 55 can have significant effects on various types of cells and cellular processes. It has been shown to impair macrophage and basophil activities . PBDE 55 can also interfere with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs . Moreover, it can exacerbate the LPS-induced pro-inflammatory response in macrophages, inducing the overexpression of the IL-6 and the MMP9 genes .
Molecular Mechanism
At the molecular level, PBDE 55 exerts its effects through various mechanisms. It can induce epigenetic effects in M (LPS) THP-1 cells by modulating the expression of a set of intracellular miRNAs . Additionally, PBDE 55 can interfere with the biogenesis of sEVs and overload specific immune-related miRNAs in PBDE 55 derived sEVs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PBDE 55 can change over time. For instance, it has been observed that PBDE 55 can induce slow debromination in all microcosms, with considerable growth of Dehalococcoides and Dehalogenimonas over the incubation period .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions. The process requires a solvent like chloroform or methanol, and the reaction is often facilitated by heating .
Industrial Production Methods: Industrial production of 2,3,3’,4-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is usually purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,3,3’,4-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, leading to debromination and the formation of lower-brominated diphenyl ethers.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zero-valent zinc and ascorbic acid are often used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of 2,3,3’,4-Tetrabromodiphenyl ether.
Reduction: Lower-brominated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the reagents used.
Scientific Research Applications
2,3,3’,4-Tetrabromodiphenyl ether has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PBDEs in various chemical reactions and environmental conditions.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions and its impact on cellular processes.
Medicine: Studied for its potential toxicological effects and its role in the development of certain diseases.
Comparison with Similar Compounds
- 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47)
- 2,2’,4,4’,5-Pentabromodiphenyl ether (BDE-99)
- 2,3’,4,4’,5-Pentabromodiphenyl ether (BDE-85)
Comparison: 2,3,3’,4-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological effects. Compared to other PBDEs, it may exhibit different reactivity and toxicity profiles, making it a valuable compound for studying the structure-activity relationships of PBDEs .
Properties
IUPAC Name |
1,2,3-tribromo-4-(3-bromophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-2-1-3-8(6-7)17-10-5-4-9(14)11(15)12(10)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUMJGEWQPWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C(=C(C=C2)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881108 | |
| Record name | 1,2,3-Tribromo-4-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Composition of commercial Tetrabromodiphenyl ether: 7.6% polybrominated diphenyl ethers, 41-41.7% tetrabromodiphenyl ether, 44.4-45% pentabromodiphenyl ether and 6-7% hexabromodiphenyl ether." [HSDB] | |
| Record name | Tetrabromodiphenyl ethers | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7333 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.20X10-6 mm Hg at 25 °C | |
| Details | Sjodin A et al; Environ Int 29: 829-39 (2003) | |
| Record name | Tetrabromodiphenyl Ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
446254-27-9, 40088-47-9 | |
| Record name | 2,3,3',4-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Tribromo-4-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GBI36957 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrabromodiphenyl Ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





